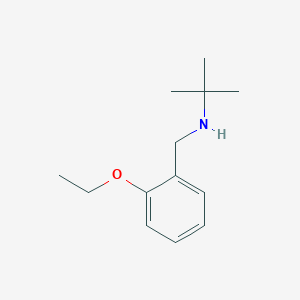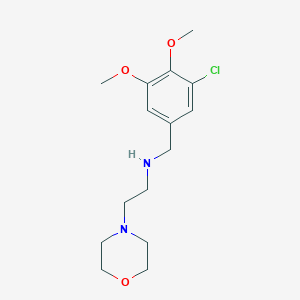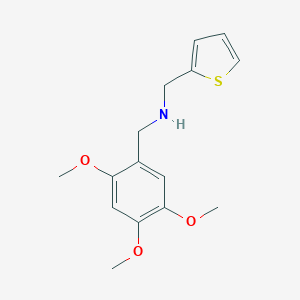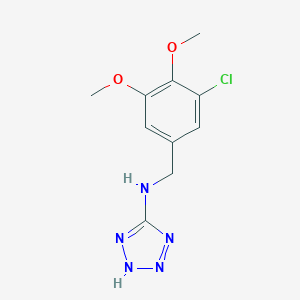![molecular formula C15H21N3O3 B249666 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B249666.png)
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, also known as MPPA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPPA is a derivative of the amino acid tryptophan and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid is not fully understood, but it is believed to act on a variety of molecular targets in the body. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to modulate the activity of enzymes such as caspases and proteases, which are involved in cell death and survival. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has also been shown to interact with neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to protect against oxidative stress and inflammation, which are involved in a variety of diseases. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has also been shown to modulate cell death and survival pathways, which may contribute to its neuroprotective and anticancer effects.
実験室実験の利点と制限
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, including:
1. Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Development of new drugs based on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid for the treatment of cancer and other diseases.
3. Investigation of the molecular targets and mechanisms of action of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid to better understand its biochemical and physiological effects.
4. Development of new synthesis methods for 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid to improve its yield and purity.
5. Investigation of the potential side effects and toxicity of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid is a chemical compound that has been used in scientific research for its potential therapeutic applications. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, including further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases, development of new drugs based on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, investigation of its mechanisms of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
合成法
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
科学的研究の応用
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to have anticancer properties and may be useful in the development of cancer treatments. In drug development, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been used as a starting point for the development of new drugs.
特性
製品名 |
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid |
|---|---|
分子式 |
C15H21N3O3 |
分子量 |
291.35 g/mol |
IUPAC名 |
3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21) |
InChIキー |
IBECMQHYHOGLLH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
正規SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)


![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)


![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)